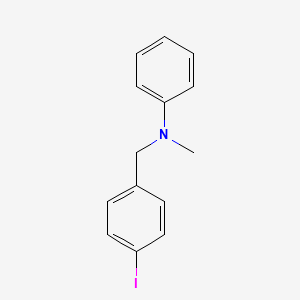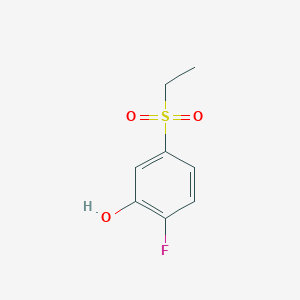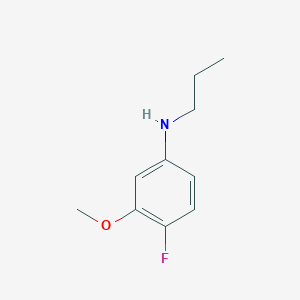
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine is a compound that features both trifluoromethoxy and trifluoromethyl groups attached to a pyridine ring. The presence of these fluorinated groups often imparts unique chemical and physical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common approach is through radical trifluoromethylation, where carbon-centered radical intermediates are generated and subsequently reacted with trifluoromethylating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. This could include continuous flow chemistry techniques to ensure consistent quality and yield, as well as the use of specialized equipment to handle the reactive intermediates and reagents safely.
化学反応の分析
Types of Reactions
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the pyridine ring.
科学的研究の応用
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with fluorinated groups.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Its unique properties make it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic profiles.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.
作用機序
The mechanism by which 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated pyridine derivatives such as:
- 5-Chloro-4-(trifluoromethyl)pyridin-2-amine
- 4-(Trifluoromethoxy)phenyl derivatives
Uniqueness
What sets 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine apart is the combination of both trifluoromethoxy and trifluoromethyl groups on the same molecule. This unique structure can impart distinct chemical properties, such as increased lipophilicity and metabolic stability, which are valuable in drug design and other applications.
特性
分子式 |
C13H8F6N2O |
|---|---|
分子量 |
322.21 g/mol |
IUPAC名 |
5-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H8F6N2O/c14-12(15,16)10-5-8(6-21-11(10)20)7-1-3-9(4-2-7)22-13(17,18)19/h1-6H,(H2,20,21) |
InChIキー |
SALZXVZFMXZGRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(F)(F)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)





![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)
![6-[4-[[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12066521.png)
